molecular formula C20H17N3O4S2 B2458026 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 716365-26-3

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2458026
CAS RN: 716365-26-3
M. Wt: 427.49
InChI Key: WPLDGUKQKSYDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess a range of biochemical and physiological effects, and has been investigated for its mechanism of action and potential uses in laboratory experiments.

Mechanism Of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling.
Biochemical and Physiological Effects:
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have neuroprotective effects, as it has been shown to protect neurons from damage in animal models. Additionally, this compound has been shown to have anti-oxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide in laboratory experiments is its ability to inhibit the activity of HDACs. This can be useful in studying the role of HDACs in various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide. One area of interest is in the development of new cancer therapies that target HDACs. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves the reaction of 2-aminothiazole and 2-bromo-1-benzofuran in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride to yield the final product.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has been investigated for its potential applications in a range of scientific research fields. One such application is in the study of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-23(2)29(25,26)15-9-7-13(8-10-15)19(24)22-20-21-16(12-28-20)18-11-14-5-3-4-6-17(14)27-18/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLDGUKQKSYDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

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